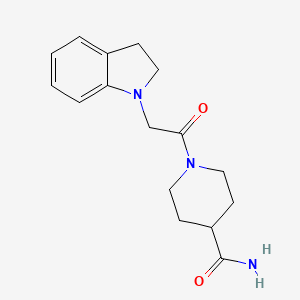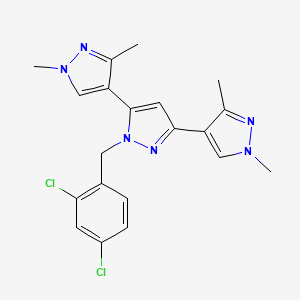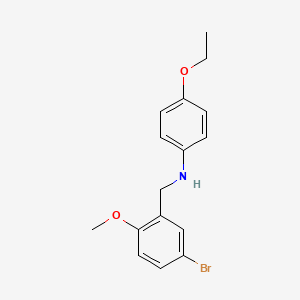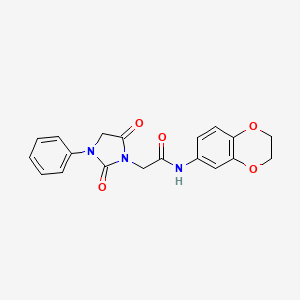
4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide
Vue d'ensemble
Description
4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as 'Compound A' and is a member of the class of butanamides. It has been studied extensively for its ability to modulate various biological processes and is believed to have significant potential in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific molecular targets. For example, the compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide has several biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide in lab experiments is its ability to modulate various biological processes. This makes it a useful tool for studying the underlying mechanisms of disease. However, one of the limitations of using the compound is its potential toxicity. Careful consideration must be given to the concentration used in experiments to avoid any adverse effects.
Orientations Futures
There are several future directions for research on 4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide. Some of these include:
1. Further studies on the compound's mechanism of action to better understand how it modulates various biological processes.
2. Exploration of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Studies on the compound's pharmacokinetics and pharmacodynamics to better understand its potential toxicity and efficacy.
Conclusion:
In conclusion, 4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide is a chemical compound that has significant potential in scientific research. The compound has been studied extensively for its ability to modulate various biological processes and is believed to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide has been studied extensively in scientific research for its potential therapeutic applications. Some of the areas where the compound has shown promise include cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-12-9-16(10-13(2)18(12)19)25-8-4-7-17(22)20-14-5-3-6-15(11-14)21(23)24/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFWYXSDDPUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4694403.png)
![6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4694441.png)

![N-[4,5-dimethoxy-2-(4-morpholinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4694449.png)
![ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4694457.png)
![1-(2-methoxyphenyl)-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4694464.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4694467.png)
![N-benzyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4694468.png)

![ethyl 6-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4694480.png)

![3-ethyl 7-methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4694501.png)
